Lysozyme C is found in various biological sources, including human saliva, tears, and egg whites. It is notably abundant in the granules of white blood cells, particularly monocytes and macrophages, which are essential for the immune response. In addition to mammals, lysozyme C has been identified in birds, reptiles, and some plants, highlighting its evolutionary significance as an antimicrobial agent .
Lysozyme C is categorized as a type of c-type lysozyme, characterized by its ability to cleave glycosidic bonds in peptidoglycan, a major component of bacterial cell walls. This classification distinguishes it from other types of lysozymes, such as g-type lysozymes, which have different structural and functional properties.
The synthesis of lysozyme C can occur through various methods, including recombinant DNA technology and traditional extraction from natural sources. One common approach involves the use of expression systems like Pichia pastoris or Escherichia coli, where the gene encoding lysozyme C is cloned into a vector and expressed under controlled conditions.
Technical Details:
Lysozyme C exhibits a globular structure stabilized by disulfide bonds and characterized by a series of alpha-helices and beta-sheets. Its active site contains a catalytic residue that facilitates the hydrolysis of peptidoglycan.
Data:
Lysozyme C catalyzes the hydrolysis of glycosidic bonds in peptidoglycan, leading to bacterial lysis. This reaction can be represented as follows:
Technical Details:
The mechanism through which lysozyme C exerts its antibacterial effect involves binding to the bacterial cell wall, followed by hydrolysis of the glycosidic bonds within the peptidoglycan layer. This leads to structural destabilization and eventual lysis of the bacterial cell.
Data:
Relevant Data or Analyses:
Lysozyme C has several applications in scientific research and industry:
The discovery of lysozyme C in 1921 resulted from a serendipitous observation by Alexander Fleming while working with bacterial cultures at St. Mary's Hospital in London. As Fleming suffered from a cold, a drop of his nasal secretion accidentally contaminated a Petri dish containing Micrococcus lysodeikticus bacteria. Several days later, Fleming observed a clear zone of bacterial lysis surrounding the mucus droplet, indicating the presence of a bacteriolytic agent [1] [4]. This marked the first identification of what Fleming would name "lysozyme" – combining "lysis" and "enzyme" [7]. He subsequently identified this enzyme in numerous human biological fluids, including tears, saliva, and milk, noting its particular abundance in tears (3,000–5,000 µg/mL) [1] [9]. Despite his later discovery of penicillin in 1928, Fleming maintained that lysozyme would eventually prove more significant, stating: "the discovery of lysozyme would one day arouse greater interest than the discovery of penicillin" [1]. His initial characterization of lysozyme's selective bacteriolytic properties laid the foundation for understanding innate immunity mechanisms.
Table 1: Lysozyme C Concentration in Biological Fluids
Source | Concentration Range | Discovery Year |
---|---|---|
Human Tears | 3,000–5,000 µg/mL | 1922 |
Chicken Egg White | 2,500–3,500 µg/mL | Late 1920s |
Human Milk | 55–75 µg/mL | 1920s |
Human Saliva | Variable (High) | 1920s |
Human Nasal Mucus | Variable (High) | 1921 (Initial) |
Early research following Fleming's discovery focused on characterizing lysozyme's bacteriolytic specificity and physiological distribution. Fleming's 1922 publication in the Proceedings of the Royal Society B systematically documented lysozyme's presence across diverse biological sources and its efficacy against environmental bacteria, particularly Gram-positive species [1]. Researchers noted lysozyme's relative inefficacy against pathogenic bacteria, initially limiting therapeutic interest. Fleming's investigations revealed that lysozyme functions through enzymatic degradation of bacterial cell walls, specifically cleaving β-(1,4)-glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) in peptidoglycan [2]. This mechanism explained its preferential activity against Gram-positive bacteria, whose thick peptidoglycan layer is externally exposed, contrasting with Gram-negative bacteria where the outer membrane shields the peptidoglycan. The enzyme was subsequently identified in phagocytic cells like macrophages and polymorphonuclear neutrophils (PMNs), establishing its immunological relevance as a first-line defense molecule [6] [9]. These findings positioned lysozyme as an essential component of innate immunity long before the formal conceptualization of this system.
Lysozyme C rapidly became a paradigmatic molecule in biochemistry and enzymology due to its stability, abundance (particularly from chicken egg white), and functional significance. Its small size (129 amino acids in chicken lysozyme, 130 in human) and four intramolecular disulfide bonds made it ideal for protein folding studies [6]. In 1965, David Phillips utilized X-ray crystallography to determine the three-dimensional structure of hen egg white lysozyme (HEWL) at 2Å resolution – the first enzyme structure ever solved in atomic detail [6]. This landmark achievement revealed the deep substrate-binding cleft and catalytically essential residues Glu35 and Asp52, facilitating mechanistic studies. Lysozyme became instrumental in exploring fundamental enzymological principles, including:
The enzyme served as an early model for protein engineering studies, with researchers creating variants to dissect structure-function relationships. Its evolution within the broader lysozyme superfamily (including goose-type and invertebrate-type lysozymes) illustrates functional diversification from a conserved structural scaffold [6] [9]. Today, over 27,000 scientific publications reference lysozyme, underscoring its enduring scientific significance [1].
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